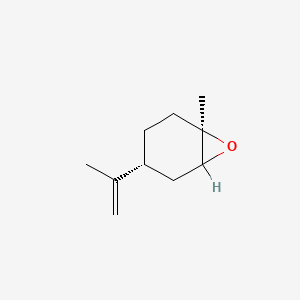

(+)-cis-Limonene 1,2-epoxide

Description

A Versatile Intermediate in Organic Synthesis

The epoxidation of limonene (B3431351) yields limonene 1,2-epoxide, which can be used to synthesize a range of fine chemicals. pageplace.debath.ac.uk This includes the production of valuable compounds like perillyl alcohol and various natural products. The reactivity of the epoxide ring makes it a key intermediate for creating complex organic molecules with specific spatial arrangements, a crucial aspect in the development of new drugs and agricultural products. pubcompare.aibath.ac.uk For instance, the racemic mixture of the endocyclic epoxide has been utilized in the synthesis of complex organic structures like (+)-cymbodiacetal. scielo.org.co The epoxidation of (R)-(+)-limonene is a key area of research, as the resulting optically active epoxides are widely used in industries such as agrochemicals, polymers, cosmetics, and pharmaceuticals. scielo.org.co

A Key Substrate in Biocatalysis

The study of (+)-cis-limonene 1,2-epoxide is intrinsically linked to the field of biocatalysis, particularly in the context of enzymes known as epoxide hydrolases (EHs). These enzymes catalyze the hydrolysis of epoxides to their corresponding diols. wikipedia.org The limonene-1,2-epoxide (B132270) hydrolase (LEH) from the bacterium Rhodococcus erythropolis DCL14 is a well-studied example. nih.govebi.ac.uk This enzyme is notable because it belongs to a novel class of epoxide hydrolases with a unique structure and catalytic mechanism. nih.govebi.ac.uk

LEH plays a crucial role in the degradation pathway of limonene, allowing the bacteria to use it as a source of carbon and energy. wikipedia.org The enzyme catalyzes the hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol. nih.gov Research into LEH has provided valuable insights into enzyme mechanisms and has significant potential for industrial synthesis due to its ability to produce single enantiomeric products. wikipedia.org The enzyme exhibits a preference for specific stereoisomers of its substrate, reacting with all (1R,2S) limonene epoxides before the (1S,2R) stereoisomers. wikipedia.org This high specificity and the enantioconvergent nature of the hydrolysis make LEH a powerful tool for producing enantiomerically pure compounds. wikipedia.orgchemicalbook.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1R,4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-RCAUJQPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2(C(C1)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for + Cis Limonene 1,2 Epoxide

Asymmetric Catalytic Epoxidation

The development of chiral catalysts has revolutionized asymmetric synthesis, providing pathways to enantiomerically pure compounds. In the context of (+)-limonene epoxidation, metal-based catalysts have been instrumental in directing the stereochemical outcome of the reaction.

Jacobsen Epoxidation Strategies for Diastereoselective Formation

The Jacobsen-Katsuki epoxidation, utilizing chiral manganese(III)-salen complexes, is a powerful tool for the asymmetric epoxidation of olefins. thieme-connect.com Studies on the epoxidation of R-(+)-limonene using Jacobsen-type catalysts have demonstrated that the chirality of both the substrate and the catalyst influences the diastereomeric excess of the resulting epoxides. nih.govscielo.org.co

Research has shown that the combination of (R,R)-Mn(Salen) with (R)-limonene or (S,S)-Mn(Salen) with (S)-limonene leads to higher diastereomeric excesses (57-74%) compared to mismatched combinations. scielo.org.co This suggests that the inherent chirality of the limonene (B3431351) molecule plays a significant role in directing the stereochemical outcome. scielo.org.co In one study, the Jacobsen epoxidation of (+)-limonene resulted in a high diastereomeric excess of 98% for cis-1,2-limonene epoxide. thieme-connect.comresearchgate.net The use of in situ generated dimethyldioxirane (B1199080) (DMDO) as the oxidizing agent with Jacobsen's catalyst has been shown to be effective, with homogeneous catalysts leading to complete conversion and high selectivity (77-85%) for the 1,2-epoxide, with a moderate diastereomeric excess for the cis isomer. scielo.org.co

Immobilization of Jacobsen catalysts on supports like Al-MCM-41 has been explored to facilitate catalyst recovery and reuse. nih.govscielo.org.co While these heterogeneous catalysts showed remarkable turnover numbers (up to 288), a decrease in diastereoselectivity was observed compared to their homogeneous counterparts. nih.govscielo.org.co

| Catalyst | Oxidant | Support | Conversion (%) | Selectivity to 1,2-epoxide (%) | Diastereomeric Excess (cis-1,2-epoxide) (%) | Reference |

|---|---|---|---|---|---|---|

| (R,R)-Mn(Salen) | - | l-n-butyl-3-methylimidazolium tetrafluoroborate | - | - | 57-74 | scielo.org.co |

| (S,S)-Mn(Salen) | - | l-n-butyl-3-methylimidazolium tetrafluoroborate | - | - | 7-22 | scielo.org.co |

| Homogeneous Mn(III) salen complexes | in situ DMDO | None | 100 | 77-85 | 60-65 | scielo.org.co |

| Jacobsen catalyst | - | None | - | - | 98 | thieme-connect.comresearchgate.net |

Polyoxometalate-Catalyzed Systems in Epoxide Synthesis

Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters that have shown significant catalytic activity in various oxidation reactions, including the epoxidation of olefins. Tungsten-based POMs, in particular, have been effectively used for the epoxidation of limonene with hydrogen peroxide (H₂O₂) as a green oxidant. rsc.orgresearchgate.netncl.ac.uk

A key advantage of these systems is the ability to achieve high selectivity for the 1,2-epoxide. rsc.orgncl.ac.uk Research has demonstrated that under optimized, solvent-free conditions, a tungsten-based polyoxometalate catalyst can achieve approximately 95% conversion of H₂O₂ with 100% selectivity to limonene-1,2-epoxide (B132270) in just 15 minutes. rsc.org The reaction is typically carried out with an excess of limonene to H₂O₂. researchgate.net The formation of both cis and trans isomers of 1,2-limonene oxide is observed, often in a nearly equimolar ratio. acs.org

To prevent the acid-catalyzed hydrolysis of the epoxide to the corresponding diol, the reaction mixture can be saturated with sodium sulphate. rsc.orgresearchgate.net Kinetic studies have revealed that the epoxidation of limonene using tungsten-based POMs follows first-order kinetics with respect to both limonene and the catalyst. ncl.ac.uk

| Catalyst System | Oxidant | Key Conditions | H₂O₂ Conversion (%) | Selectivity to 1,2-epoxide (%) | Reference |

|---|---|---|---|---|---|

| Tungsten-based polyoxometalate | H₂O₂ | Solvent-free, 323 K, limonene/H₂O₂/catalyst molar ratio of 4:1:0.005 | ~95 | 100 | rsc.org |

| Tungsten-based polyoxometalate | H₂O₂ | Single-step H₂O₂ addition, saturated with Na₂SO₄ | 96 (limonene conversion) | 80 | ncl.ac.uk |

Chemoenzymatic Approaches to Enantioselective Epoxidation

Chemoenzymatic methods combine the advantages of chemical and enzymatic catalysis to achieve highly selective transformations under mild conditions. For the epoxidation of (+)-limonene, this often involves the in situ enzymatic generation of a peracid, which then acts as the oxidant.

Peroxygenase-Mediated Transformations

Peroxygenases are enzymes that can catalyze the transfer of an oxygen atom from a peroxide to a substrate, making them ideal for epoxidation reactions. dntb.gov.uanih.gov A peroxygenase-containing preparation from oat (Avena sativa) flour has been shown to catalyze the stereospecific epoxidation of limonene. dntb.gov.uanih.govnih.gov

Interestingly, the stereochemical outcome is dependent on the starting enantiomer of limonene. dntb.gov.uanih.govnih.gov The epoxidation of (S)-limonene with this oat peroxygenase yields cis-1,2-monoepoxide as the main product with excellent diastereoselectivity. dntb.gov.uanih.govnih.gov In contrast, the reaction with (R)-limonene produces the trans-1,2-monoepoxide. dntb.gov.uanih.govnih.gov This process is noteworthy for its operational simplicity and the use of a cost-effective and non-toxic biocatalyst. dntb.gov.uanih.gov A recombinant peroxygenase from tomato (Solanum lycopersicum) has also been reported to selectively form limonene 1,2-epoxide, albeit in lower yields. researchgate.net

Lipase-Catalyzed Epoxidation

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are widely used in chemoenzymatic epoxidation. nih.govresearchgate.netznaturforsch.com The process involves the lipase-catalyzed formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. nih.govresearchgate.net This peroxy acid then epoxidizes the double bond of limonene. nih.gov

Full conversion of limonene (>98%) to limonene oxide can be achieved at 40°C in under 24 hours using this method. researchgate.netznaturforsch.com The choice of carboxylic acid is important, with octanoic acid being a preferred option due to its solubility and minimal impact on enzyme stability. nih.govacs.org The reaction is typically carried out in an organic solvent like toluene. nih.gov

The efficiency of the lipase-catalyzed epoxidation can be enhanced through microwave irradiation, which has been shown to significantly reduce the reaction time. nih.govacs.org For instance, a maximum conversion of 75.35% was obtained in 2 hours with microwave heating, compared to 44.6% in 12 hours with conventional heating. acs.org Immobilization of the lipase on supports such as functionalized silica (B1680970) derived from rice husk ash can improve catalyst reusability. nih.govacs.org

| Lipase Source | Acyl Donor | Oxidant | Key Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B | Octanoic acid | H₂O₂ | Immobilized on functionalized rice husk ash, microwave (50W), 50°C | 75.35% conversion in 2h | acs.org |

| Candida antarctica lipase B | Octanoic acid | H₂O₂ | Immobilized on functionalized rice husk ash, conventional heating | 44.6% conversion in 12h | acs.org |

| Candida antarctica lipase B (NS 88011) | Octanoic acid | H₂O₂ | Fed-batch reactor, 40 mM limonene, 70 mM octanoic acid, 250 mM H₂O₂ | 74.92% yield in 40 min | researchgate.netacs.org |

| Candida antarctica lipase B | - | H₂O₂ | 40°C | >98% conversion in <24h | researchgate.netznaturforsch.com |

Whole-Cell Microbial Biocatalysis for Epoxide Formation

The use of whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme isolation and purification steps, and the potential for cofactor regeneration within the cell. nih.govnih.gov Several microorganisms have been investigated for their ability to transform limonene into its epoxides.

Rhodococcus erythropolis DCL14 is a well-studied bacterium that can initiate the degradation of D-limonene by epoxidizing the 1,2-double bond to yield limonene 1,2-epoxide. researchgate.netcore.ac.uk This is followed by hydrolysis to the corresponding diol. researchgate.netcore.ac.uk The use of whole cells of R. erythropolis has been shown to be effective for this transformation. researchgate.net

Fungi such as Penicillium digitatum have also been shown to biotransform (R)-(+)-limonene. scielo.org.co While the primary product is often α-terpineol, the formation of limonene-8,9-epoxide as an intermediate suggests the presence of epoxidizing enzymes. scielo.org.co More recently, the use of freeze-dried mycelium of the psychrophilic fungus Cladosporium cladosporioides 01 has been demonstrated as a cost-effective biocatalyst for the chemoenzymatic epoxidation of limonene. wur.nl This system, however, was not stereospecific, producing a near 1:1 mixture of cis and trans isomers of limonene 1,2-epoxide. wur.nl

The use of whole-cell lipase from Rhizopus oryzae has also been explored for the generation of peracids for the epoxidation of (R)-(+)-limonene, leading to the formation of limonene dioxide. researchgate.netdntb.gov.ua

Conventional Chemical Epoxidation Methods

The epoxidation of R-(+)-limonene typically targets the more electron-rich endocyclic (C1=C2) double bond, yielding a diastereomeric mixture of (+)-cis- and (+)-trans-limonene 1,2-epoxide. researchgate.netimist.ma The diastereoselectivity of this reaction is highly dependent on the oxidizing agent and catalytic system employed. While many methods have been developed, achieving high selectivity for the cis-isomer remains a significant challenge. scielo.org.co

Common conventional methods include the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which is a widely used reagent for alkene epoxidation. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) confirm that the epoxidation of limonene with m-CPBA shows high chemospecificity for the C1=C2 double bond. researchgate.netimist.ma Another effective method involves the in situ generation of dimethyldioxirane (DMDO) from acetone (B3395972) and a potassium peroxymonosulfate-based oxidant like Oxone®. scielo.org.coacs.org This approach is noted for its high selectivity toward epoxides. acs.org Additionally, systems utilizing hydrogen peroxide in the presence of various catalysts have been explored. For instance, a borotungstic heteropolysalt catalyst can be used with a 30% aqueous hydrogen peroxide solution to produce limonene-1,2-epoxide. google.com

The following table summarizes the outcomes of various conventional epoxidation methods for R-(+)-limonene.

Table 1: Comparison of Conventional Epoxidation Methods for R-(+)-Limonene

| Oxidant/Catalyst System | Solvent | Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| m-CPBA | Dichloromethane (DCM) | Not specified | High chemospecificity for the 1,2-double bond. | researchgate.netimist.manih.gov |

| Dimethyldioxirane (DMDO) from Oxone®/Acetone | Not specified | Not specified | High selectivity toward 1,2-limonene oxide. | scielo.org.coacs.org |

| H₂O₂ / Borotungstic Heteropolysalt | None (solvent-free) | 40°C, 6-30 hours | Yields can reach over 7% with a purity of over 91%. | google.com |

| H₂O₂ / Hydrotalcites | Not specified | Not specified | Conversions over 63% with selectivities for endocyclic epoxides between 35% and 66%. | scielo.org.co |

Kinetic Resolution and Diastereomeric Separation Techniques

Given that most synthetic routes yield a mixture of diastereomers, the separation and purification of (+)-cis-limonene 1,2-epoxide are critical steps. Kinetic resolution, which relies on the differential reaction rates of diastereomers with a chiral reagent or catalyst, is a primary strategy for isomer enrichment.

A highly effective method for separating the diastereomers of limonene 1,2-epoxide involves kinetic resolution through nucleophilic ring-opening reactions. researchgate.net This technique exploits the different reactivities of the cis- and trans-isomers towards specific nucleophiles. mdpi.comresearchgate.net

Research has shown that strongly nucleophilic amines, such as pyrrolidine (B122466) and piperidine, selectively attack the epoxide ring of the (+)-trans-isomer. mdpi.comresearchgate.net This reaction, typically an SN2-type aminolysis at the less sterically hindered C-2 position, converts the trans-isomer into a β-amino alcohol, leaving the (+)-cis-isomer largely unreacted. researchgate.net The unreacted this compound can then be recovered in high yield and diastereomeric purity through simple workup procedures like extraction and distillation. mdpi.comresearchgate.net

Conversely, to isolate the trans-isomer, less nucleophilic amines like triazole or pyrazole (B372694) can be employed. mdpi.comresearchgate.net These reagents selectively catalyze the hydrolysis of the cis-isomer to the corresponding 1,2-diol, leaving the trans-isomer unreacted for subsequent recovery. researchgate.netasianpubs.org

Table 2: Kinetic Resolution of Limonene 1,2-Epoxide via Nucleophile-Mediated Ring-Opening

| Nucleophile/Catalyst | Target Isomer (Reacts with) | Recovered Isomer | Recovery Yield of Unreacted Isomer | Purity of Recovered Isomer | Reference(s) |

|---|---|---|---|---|---|

| Pyrrolidine, Piperidine | (+)-trans-Limonene 1,2-epoxide | This compound | Up to 88% | >98% | mdpi.comresearchgate.net |

| (R)-N-methyl-(α-methyl-benzyl)amine | (+)-trans-Limonene 1,2-epoxide | This compound | Up to 90% | >98% | researchgate.netasianpubs.org |

| Triazole, Pyrazole (catalyzes hydrolysis) | This compound | (+)-trans-Limonene 1,2-epoxide | Up to 80% | >98% | mdpi.comresearchgate.net |

In addition to kinetic resolution, direct separation of the (+)-cis- and (+)-trans-limonene 1,2-epoxide diastereomers can be achieved using chromatographic techniques. These methods are essential for both analytical quantification and preparative purification.

Column chromatography on silica gel is a standard laboratory procedure for purification. For instance, following a biocatalytic epoxidation, (+)-trans-limonene 1,2-epoxide was purified using column chromatography on deactivated silica gel with a hexane-diethyl ether eluent system. nih.gov

For more advanced and efficient separations, high-speed countercurrent chromatography (HSCCC) has been utilized. In one synthetic method, after the initial reaction and centrifugation to separate the organic layer, HSCCC was employed to separate and purify the final limonene-1,2-epoxide product, achieving purities of over 91%. google.com

At an analytical scale, multidimensional gas chromatography (MDGC) has proven effective for the separation of all four stereoisomers of limonene-1,2-epoxide (from both R- and S-limonene). oup.com This powerful technique allows for the determination of the enantiomeric and diastereomeric composition of limonene oxides in complex mixtures, such as those found in natural lemon peel. oup.com

Elucidation of Reaction Mechanisms and Transformation Pathways

Acid-Catalyzed Isomerization and Rearrangement Pathways

In the presence of an acid catalyst, (+)-cis-limonene 1,2-epoxide undergoes isomerization and rearrangement to form various carbonyl compounds. The product distribution is highly dependent on the nature and strength of the acid catalyst used. researchgate.net

The primary products of the acid-catalyzed isomerization of limonene-1,2-epoxide (B132270) are cis- and trans-dihydrocarvone, with carveol and carvone as minor products. researchgate.net The formation of carvenone is also observed, particularly with the use of strong acids. researchgate.net

The proposed reaction network for the isomerization of cis-limonene-1,2-epoxide suggests that it is primarily transformed into cis-dihydrocarvone. researchgate.net The mechanism involves the protonation of the epoxide oxygen, followed by a ring-opening to form a tertiary carbocation. A subsequent 1,2-hydride shift and deprotonation lead to the formation of dihydrocarvone (B1202640). The formation of carvenone is thought to occur through a pathway involving the isomerization of the double bond. researchgate.net

Nucleophilic Ring-Opening Reactions

The strained three-membered ring of this compound is susceptible to ring-opening by a variety of nucleophiles. science.govchemistrysteps.com These reactions can be carried out under either acidic or basic conditions, with the regioselectivity of the attack depending on the reaction conditions. libretexts.org

Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in a classic SN2 mechanism. chemistrysteps.comlibretexts.org This is due to the significant ring strain of the epoxide, which facilitates the departure of the alkoxide leaving group. libretexts.org

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the epoxide. For asymmetric epoxides like limonene-1,2-epoxide, the attack occurs preferentially at the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. chemistrysteps.comlibretexts.org

The stereochemistry of these nucleophilic ring-opening reactions is highly specific and is governed by the Fürst-Plattner rule (trans-diaxial effect). researchgate.netresearchgate.net This rule dictates that the nucleophilic attack occurs in such a way as to produce a trans-diaxial product, which proceeds through a lower energy chair-like transition state. researchgate.net For this compound, this results in a selective axial nucleophilic attack, leading to the preferential formation of trans-diaxial addition products. researchgate.netnih.gov

Cyclic Carbonate Formation via Carbon Dioxide Insertion

The reaction of epoxides with carbon dioxide (CO₂) is an atom-economical process that yields valuable cyclic carbonates. This transformation is particularly relevant for converting bio-based epoxides like this compound into useful monomers for non-isocyanate polyurethanes. nih.govnih.gov

The cycloaddition of CO₂ to limonene (B3431351) 1,2-epoxide requires a catalyst to proceed efficiently. Various catalytic systems have been investigated for this purpose. A phosphotungstate polyoxometalate catalyst, which is also active in the epoxidation of limonene, has been shown to catalyze the subsequent CO₂ insertion, allowing for a two-step, one-pot synthesis. nih.govd-nb.info This catalyst can work in synergy with a classical halide co-catalyst to increase the rate of carbonation. nih.govd-nb.info

Other effective catalysts include tetrabutylammonium-based halides such as tetrabutylammonium chloride (TBAC), tetrabutylammonium bromide (TBAB), and tetrabutylammonium iodide (TBAI). researchgate.net The reaction is often performed under solventless conditions at elevated temperatures (e.g., 100-120°C) and CO₂ pressures (e.g., 40-100 bar). nih.govacs.org Some systems can operate at milder temperatures (75–100 °C) and lower pressures (10–50 bar), though they may require longer reaction times. nih.govd-nb.info The use of supercritical CO₂ as both a reagent and solvent in a continuous flow system has also been explored. acs.org

| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Pressure (bar) | Reference |

|---|---|---|---|---|

| Phosphotungstate Polyoxometalate | Halide catalyst | 100 | 100 | nih.gov |

| Tetrabutylammonium Bromide (TBAB) | Solventless | 100 | 100 | nih.gov |

| Tetrabutylammonium Chloride (TBAC) | Supercritical CO₂ | 120 | 150 (15 MPa) | acs.org |

| Various (e.g., Zn or Al complexes) | Organic solvents | 75-100 | 10-50 | nih.govnih.gov |

A consistent finding across various studies is the pronounced difference in reactivity between the trans and cis isomers of limonene 1,2-epoxide in the carbonation reaction. nih.govacs.org Catalytic systems invariably show a strong preference for the conversion of the trans-isomer to the corresponding trans-1,2-limonene cyclic carbonate. nih.govd-nb.info

The this compound is significantly less reactive under typical carbonation conditions. nih.govacs.org When commercial mixtures of limonene oxide (typically a 6:4 trans/cis ratio) are used, the cis-isomer is often left largely unreacted or is converted with very poor chemoselectivity. nih.gov This low reactivity of the cis-isomer is a primary cause of incomplete conversions and the formation of by-products, such as hydrolysis and rearrangement products. nih.gov For instance, under conditions that convert 94% of the trans-isomer, the cis-isomer may only show 43% conversion. acs.org This inherent difference in reactivity highlights a significant challenge in efficiently converting both diastereomers to the desired cyclic carbonate product.

| Isomer | Reactivity towards Carbonation | Selectivity to Cyclic Carbonate | Observed Fate | Reference |

|---|---|---|---|---|

| (+)-trans-Limonene 1,2-epoxide | High | High (>90%) | Forms trans-cyclic carbonate | nih.gov |

| This compound | Low | Poor | Remains unreacted or forms by-products (hydrolysis, rearrangement) | nih.govacs.org |

Other Transformation Pathways (e.g., Isomerization to Trans-Dihydrocarvone)

Besides nucleophilic additions, this compound can undergo isomerization reactions, particularly under acidic conditions or in the presence of specific catalysts. One of the most significant rearrangement products is dihydrocarvone. researchgate.netresearchgate.net

The isomerization of limonene-1,2-epoxide to cis- and trans-dihydrocarvone can be achieved with high selectivity using catalysts like dendritic ZSM-5 zeolite. researchgate.netresearchgate.net In this process, the this compound is primarily transformed into cis-dihydrocarvone, while the trans-epoxide yields trans-dihydrocarvone. researchgate.net This reaction can be conducted under mild conditions using green solvents like ethyl acetate, achieving high yields of dihydrocarvone (e.g., 63% at 70°C). researchgate.net

In addition to dihydrocarvone, other side products can form. Under the acidic conditions used for carbonation or hydrolysis, the less reactive cis-epoxide can rearrange to form carveol and other unidentified products. nih.govsciencemadness.org The formation of limonene-1,2-diol is another common pathway, resulting from the hydrolysis of the epoxide ring. sciencemadness.orgftb.com.hr This hydrolysis can be catalyzed by acids or enzymes like limonene epoxide hydrolase. sciencemadness.orgwikipedia.org

Table of Compounds

Strategies for Achieving High Diastereomeric and Enantiomeric Excess

Achieving high diastereomeric and enantiomeric purity of this compound can be accomplished through asymmetric synthesis, biocatalysis, or kinetic resolution of diastereomeric mixtures.

Asymmetric Epoxidation: The Jacobsen-Katsuki epoxidation provides a powerful chemical tool for the enantioselective epoxidation of unfunctionalized alkenes. wikipedia.org This method has been successfully applied to the synthesis of limonene (B3431351) epoxides with high diastereoselectivity. researchgate.netthieme-connect.com By employing a chiral manganese-salen complex as the catalyst, specific stereoisomers can be targeted. For the synthesis of this compound, the use of R-(+)-limonene with a specific Jacobsen catalyst and co-reagents has been shown to produce the desired cis-epoxide with a diastereomeric excess (de) of up to 98%. researchgate.netthieme-connect.comresearchgate.net

| Catalyst System Component | Specific Reagent | Resulting de for cis-Epoxide |

| Catalyst | (S,S)-Jacobsen catalyst | 98% researchgate.netthieme-connect.com |

| Axial Ligand | N-Methylmorpholine N-oxide (NMO) | |

| Oxidant | m-Chloroperoxybenzoic acid (m-CPBA) |

Kinetic Resolution: When presented with a mixture of cis and trans diastereomers, kinetic resolution offers an effective separation strategy. This technique exploits the different reaction rates of the two isomers with a chiral reagent or catalyst. Nucleophilic amines, for instance, can selectively open the epoxide ring of the trans-isomer at a much faster rate than the cis-isomer. This leaves the desired cis-limonene oxide largely unreacted and allows for its recovery in high purity. researchgate.net Using (R)-N-methyl-(α-methyl-benzyl)amine, the cis-epoxide can be isolated from a 1:1 diastereomeric mixture with a yield of up to 90% and greater than 98% purity. asianpubs.org

| Separation Method | Reagent/Catalyst | Selectively Reacts With | Recovered Product & Purity |

| Kinetic Resolution (Aminolysis) | (R)-N-methyl-(α-methyl-benzyl)amine | trans-isomer | cis-isomer (>98% pure) asianpubs.org |

| Kinetic Resolution (Hydrolysis) | Indium(III) chloride (InCl₃) in water | cis-isomer | trans-isomer ias.ac.in |

Biocatalysis: Biological systems, particularly enzymes, can exhibit exquisite stereo- and regioselectivity. Peroxygenase-containing preparations from oat (Avena sativa) flour have been used for the biocatalytic epoxidation of limonene. nih.govresearchgate.net This system demonstrates remarkable diastereoselectivity dependent on the starting enantiomer of limonene. Specifically, the epoxidation of (S)-(-)-limonene yields (+)-cis-1,2-monoepoxide as the main product with a high diastereomeric ratio of 98:2. nih.gov

Impact of Stereochemistry on Reaction Kinetics and Selectivity

The cis configuration of the epoxide, where the epoxide oxygen and the isopropenyl group are on the same face of the cyclohexane (B81311) ring, creates a distinct steric and electronic environment compared to its trans counterpart. This structural difference significantly influences reaction rates and product selectivity.

The differential reactivity is clearly demonstrated in kinetic resolution experiments. The selective ring-opening of the trans-epoxide by certain nucleophilic amines occurs because the attack at the less hindered C-2 carbon is more favorable for the trans isomer. researchgate.net This reactivity difference is explained by the Fürst-Plattner rule, which dictates that nucleophilic attack on cyclohexene (B86901) oxides preferentially occurs via a transition state that resembles a chair conformation, leading to a trans-diaxial product. chemeurope.comwikipedia.orgresearchgate.net For the trans-epoxide, this pathway is more accessible, leading to a faster reaction rate compared to the cis-epoxide, where such an approach is more sterically hindered. researchgate.netresearchgate.net

This principle also extends to acid-catalyzed reactions. The cis-epoxide is known to be more reactive towards acids, which can be utilized to selectively hydrolyze it from a mixture, leaving the trans-epoxide intact. sciencemadness.org Similarly, enzymatic hydrolysis shows high selectivity. The limonene epoxide hydrolase (LEH) from the bacterium Rhodococcus erythropolis preferentially converts the cis-epoxide to its corresponding diol, only acting on the trans-isomer once the cis form has been consumed. researchgate.net

Furthermore, the stereochemistry of the epoxide monomer has a profound impact on polymerization reactions. In the synthesis of biobased thermosets by crosslinking with glutaric anhydride, it was found that the thermosets generated from pure cis-limonene dioxide exhibited superior mechanical properties compared to those derived from the trans-isomer. acs.org

| Property | Thermoset from cis-LDO |

| Tensile Strength (σ) | 43 MPa |

| Young's Modulus (E) | 1.36 GPa |

| Storage Modulus (E') | 1.68 GPa |

| Shore D Hardness | 81 |

This demonstrates that the precise stereochemistry of the monomer directly influences the crosslinking density and the ultimate physical properties of the resulting polymer. acs.org

Enantioconvergent and Diastereoselective Biotransformations

Biotransformations using whole microorganisms or isolated enzymes provide an elegant and environmentally benign route to stereochemically pure epoxides. These processes can be highly diastereoselective and, in some cases, enantioconvergent, where multiple stereoisomers of a substrate are converted into a single product stereoisomer.

The bacterium Rhodococcus erythropolis DCL14 utilizes a metabolic pathway for limonene that involves initial epoxidation at the 1,2-double bond to form limonene-1,2-epoxide (B132270). researchgate.netnih.gov Subsequently, a highly specific limonene-1,2-epoxide hydrolase (LEH) catalyzes the hydrolysis of the epoxide. nih.govnih.gov This enzyme is notable for its narrow substrate specificity and its preference for the cis-epoxide. researchgate.netnih.gov The LEH from R. erythropolis is so specific that it has been classified as belonging to a novel class of epoxide hydrolases. nih.govnih.gov Its mechanism allows it to convert different enantiomers of the substrate epoxide into a single diol product, demonstrating an enantioconvergent transformation. nih.gov

As previously mentioned, peroxygenase from oat seeds provides a direct and highly diastereoselective route to this compound from (S)-(-)-limonene. nih.govresearchgate.net This one-step enzymatic process is a prime example of a diastereoselective biotransformation, offering high purity under mild reaction conditions. nih.gov These biological methods highlight the power of enzymatic catalysis to navigate complex stereochemical landscapes and deliver high-value chiral compounds like this compound with exceptional precision.

Computational Chemistry and Theoretical Mechanistic Studies

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzymatic Reactions

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are instrumental in studying enzymatic reactions involving (+)-cis-limonene 1,2-epoxide, offering a detailed view of the enzyme's active site and the chemical transformation.

A notable application of QM/MM is in the study of limonene (B3431351) 1,2-epoxide hydrolase (LEH), an enzyme that catalyzes the hydrolysis of the epoxide to its corresponding diol. nih.gov QM/MM calculations have been employed to investigate the reaction mechanism, revealing a concerted general acid catalysis step. nih.gov These simulations have calculated the activation barriers for the nucleophilic attack of a water molecule on the epoxide ring carbons. The calculations showed a lower activation barrier for the attack on the more substituted epoxide carbon compared to the less substituted one, providing a rationale for the observed regioselectivity of the enzyme. nih.gov

The important roles of specific amino acid residues within the LEH active site, such as Arg99, Tyr53, and Asn55, have also been evaluated using QM/MM-scanned energy mapping. nih.gov These computational studies help to explain the effects of site-directed mutagenesis on the enzyme's activity and selectivity. nih.gov Furthermore, computational design strategies utilizing molecular dynamics simulations have been developed to engineer limonene epoxide hydrolase variants with altered enantioselectivity for the production of specific diol enantiomers from meso-epoxides. nih.govrug.nl

Density Functional Theory (DFT) Analyses of Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and reactivity of molecules like this compound. DFT calculations have been crucial in elucidating the preferred reaction pathways in various chemical transformations.

One such application is the study of the isomerization of limonene-1,2-epoxide (B132270) over zeolite catalysts to produce valuable compounds like dihydrocarvone (B1202640) and carveol. researchgate.net DFT calculations revealed the preferred pathway for the conversion of both cis- and trans-limonene-1,2-epoxide. researchgate.net These studies identified the rate-determining step as the formation of a carbocation. researchgate.net

DFT has also been employed to examine the epoxidation reaction of limonene itself, which leads to the formation of limonene 1,2-epoxide. imist.ma These theoretical investigations have scrutinized the chemo- and stereoisomeric reaction paths involving the two different double bonds of the limonene molecule. imist.ma The calculations successfully accounted for the high chemospecificity for the C1=C2 double bond and the observed stereospecificity of the reaction, which are in complete agreement with experimental findings. imist.ma

Energetic Landscapes, Transition State Analysis, and Activation Barriers

Understanding the energetic landscape of a reaction is fundamental to predicting its feasibility and rate. Computational methods provide access to the energies of reactants, products, intermediates, and transition states, allowing for the determination of activation barriers.

In the QM/MM study of limonene 1,2-epoxide hydrolase, the activation barriers for the two possible nucleophilic attack pathways were calculated. nih.gov The results, presented in the table below, highlight the energetic preference for one pathway over the other.

| Nucleophilic Attack Position | Activation Barrier (kcal/mol) |

| More substituted epoxide carbon | 16.9 |

| Less substituted epoxide carbon | 25.1 |

Data from a QM/MM study at the B3LYP/6-31G(d,p)//CHARMM level. nih.gov

Similarly, DFT calculations on the zeolite-catalyzed isomerization of limonene-1,2-epoxide estimated the activation energies for the formation of cis- and trans-dihydrocarvone. researchgate.net A significant activation energy of 234 kJ/mol was calculated for the rate-determining carbocation formation step. researchgate.net

For the epoxidation of limonene, DFT studies have located the transition states for the four possible regio- and diastereomeric reaction paths. imist.ma The relative energies of these transition states were calculated to explain the experimentally observed selectivity.

Prediction and Rationalization of Regio- and Stereoselectivity

A key strength of computational chemistry is its ability to predict and rationalize the regio- and stereoselectivity of chemical reactions. For this compound, this is particularly relevant in understanding its enzymatic and non-enzymatic transformations.

The aforementioned QM/MM simulations of limonene 1,2-epoxide hydrolase provide a clear rationalization for the enzyme's regioselectivity based on the calculated activation barriers. nih.gov The lower barrier for attack at the more substituted carbon directly explains the preferential formation of the corresponding diol. nih.gov

In the context of enzyme engineering, computational approaches have been used to design limonene epoxide hydrolase variants with inverted or enhanced enantioselectivity. nih.gov By modeling the substrate in the active site, mutations can be designed to favor a specific binding orientation, thereby controlling the stereochemical outcome of the hydrolysis reaction. rug.nl

DFT calculations on the epoxidation of limonene have successfully predicted the observed chemo- and stereoselectivity. imist.ma By comparing the activation energies of the different possible reaction pathways, the calculations show why the reaction preferentially occurs at the endocyclic double bond and from a specific face of the molecule. imist.ma

Thermodynamic and Kinetic Modeling of Chemical Transformations

Thermodynamic and kinetic modeling, often based on data from computational studies, provides a comprehensive understanding of chemical processes.

In the investigation of limonene-1,2-epoxide isomerization over dendritic ZSM-5 zeolite, a kinetic model was developed to describe the reaction network. researchgate.net This model, refined by neglecting certain minor reactions, demonstrated good statistical reliability with standard errors in the kinetic parameters below approximately 11%. researchgate.net The study estimated activation energies of 41.1 and 162 kJ/mol for the formation of cis-dihydrocarvone and trans-dihydrocarvone, respectively. researchgate.net

DFT calculations of global reactivity indices, such as electronic chemical potential, chemical hardness, electrophilicity, and nucleophilicity, can provide insights into the reactivity of molecules like limonene and its epoxide derivatives. imist.ma These parameters help to understand the thermodynamic and kinetic aspects of their reactions.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for isolating (+)-cis-limonene 1,2-epoxide from reaction mixtures, natural extracts, and commercial products. It allows for the assessment of purity by separating it from its trans-isomer, unreacted limonene (B3431351), and other byproducts.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like limonene epoxide. azom.com When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both separation and identification. azom.com The GC column separates components based on their boiling points and interactions with the stationary phase, while the MS detector fragments the eluted molecules and records their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint. oregonstate.edu

In a typical GC-MS analysis of limonene oxidation products, specific oven temperature programs are employed to achieve optimal separation. For instance, a method might hold the oven at 110°C before ramping up to 200°C to ensure the elution of both cis- and trans-limonene oxides. oup.com The mass spectrum of cis-limonene oxide can then be compared against reference libraries for positive identification. oup.com This technique is crucial for quality control in essential oils and for monitoring chemical reactions involving limonene. researchgate.netnih.gov

Table 1: Example GC Parameters for Limonene Oxide Analysis

| Parameter | Value |

| Column | DB-5 Capillary |

| Carrier Gas | Helium |

| Injection Mode | Split or Splitless |

| Initial Oven Temp. | 110°C |

| Final Oven Temp. | 200°C |

| Ramp Rate | 20°C/min |

| Detector | Mass Spectrometer (MS) |

Note: This interactive table provides example parameters; actual conditions may vary based on the specific instrument and analytical goals.

Determining the enantiomeric composition is critical, as different enantiomers can exhibit distinct biological activities and sensory properties. oregonstate.edu Chiral gas chromatography is the definitive method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times. gcms.czchromatographyonline.com

For limonene 1,2-epoxide, chiral GC columns like Astec® CHIRALDEX™ B-PH or Rt-βDEXse are effective in resolving the various stereoisomers. scispec.co.thsigmaaldrich.com The separation allows for the precise quantification of the enantiomeric excess (ee) of this compound in a sample. oup.com Achieving good resolution often requires careful optimization of chromatographic parameters, such as using slower temperature ramps (e.g., 1-2°C/min) and high carrier gas linear velocities. scispec.co.th This level of analysis is vital for authenticity control of natural products and for validating the outcomes of asymmetric synthesis. chromatographyonline.comresearchgate.net

When analyzing highly complex matrices, such as essential oils or environmental samples, single-column GC may not provide sufficient resolution to separate all components (a phenomenon known as co-elution). researchgate.net Multidimensional gas chromatography (MDGC), including comprehensive two-dimensional GC (GC×GC), offers significantly enhanced separation power. researchgate.netlabcompare.com

In a typical MDGC setup, a selected portion (a "heart-cut") of the effluent from the first column is transferred to a second column with a different stationary phase for further separation. monash.edu This technique has been successfully applied to determine the enantiomeric composition of limonene and its epoxides in lemon peel, where the epoxides are present at very low concentrations. oup.com The use of two different columns—for instance, a non-polar column followed by a chiral column—allows for the isolation of the target compounds from interfering matrix components before the enantiomeric separation occurs. oup.commonash.edu

While GC is more common for volatile terpenes, high-performance liquid chromatography (HPLC) serves as a valuable alternative, particularly for preparative separations or for analyzing less volatile derivatives. sielc.com Reverse-phase HPLC, using columns like C18, can separate cis- and trans-isomers of limonene epoxide. researchgate.netrsc.org The separation is based on the differential partitioning of the isomers between the non-polar stationary phase and a polar mobile phase, which typically consists of a mixture of acetonitrile (B52724) and water. sielc.com

HPLC is particularly useful for purifying the diastereomers before subsequent analysis or use. researchgate.net Furthermore, specialized HPLC techniques, such as those employing silver(I) ion complexation (argentation chromatography), can enhance the separation of isomers based on subtle differences in their double bond configurations. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation

Following separation, spectroscopic methods are employed to confirm the molecular structure of this compound and verify its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules.

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum shows distinct signals for the protons on the epoxide ring, the methyl groups, and the isopropenyl group. The chemical shifts and coupling patterns are unique to the cis configuration and help distinguish it from the trans isomer. beilstein-journals.org

¹³C NMR: Carbon-13 NMR provides information on the different carbon atoms in the structure. The spectrum of this compound will show ten distinct signals corresponding to its ten carbon atoms. The chemical shifts of the carbons in the epoxide ring are particularly diagnostic. beilstein-journals.orgresearchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons. These experiments provide definitive proof of the structure by showing which protons are coupled to each other and which protons are bonded to or near specific carbon atoms, confirming the precise arrangement of atoms in the this compound molecule. beilstein-journals.org

Table 2: Representative ¹³C NMR Chemical Shifts for Limonene Epoxide Isomers

| Carbon Atom | cis-Limonene 1,2-epoxide (δ, ppm) | trans-Limonene 1,2-epoxide (δ, ppm) |

| C1 | 59.8 | 61.1 |

| C2 | 58.0 | 58.2 |

| C3 | 28.1 | 30.5 |

| C4 | 41.1 | 41.3 |

| C5 | 26.8 | 25.1 |

| C6 | 21.0 | 23.9 |

| C7 (CH₃) | 15.5 | 20.2 |

| C8 | 149.3 | 149.2 |

| C9 (CH₂) | 109.2 | 109.3 |

| C10 (CH₃) | 20.7 | 20.8 |

Note: This interactive table presents typical chemical shift values compiled from literature; actual values can vary slightly depending on the solvent and experimental conditions.

Role As a Synthetic Building Block and Precursor in Chemical Synthesis

Precursor for Complex Chiral Organic Intermediates (e.g., Cannabinoid Drugs)

(+)-cis-Limonene 1,2-epoxide is a crucial intermediate in the chemical synthesis of various cannabinoids, including cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC). thieme-connect.com Its specific stereochemistry provides a foundational scaffold for constructing the key chiral centers present in these complex natural products. The primary synthetic utility of the epoxide in this context is its role in the preparation of (+)-p-mentha-2,8-dien-1-ol, a pivotal precursor that is directly incorporated into the final cannabinoid structure. thieme-connect.comsemanticscholar.orgpublish.csiro.augoogle.com

The asymmetric synthesis of this compound with high optical purity is essential for these applications. Methods such as the Jacobsen epoxidation have been successfully employed to produce the cis-epoxide from (+)-limonene with high diastereomeric excess (de), achieving values up to 98%. thieme-connect.comresearchgate.netthieme-connect.comresearchgate.net This high degree of stereocontrol is critical, as the purity of the final cannabinoid product depends on the stereochemical integrity of the intermediates.

In several synthetic routes, a mixture of cis- and trans-limonene epoxides is used. Often, the subsequent ring-opening reactions are highly selective for the trans-isomer, leaving the this compound largely unreacted. thieme-connect.comresearchgate.net This difference in reactivity provides a practical method for the kinetic separation of the two diastereomers, allowing for the isolation and subsequent use of the pure cis-isomer. researchgate.net The isolated this compound can then be rearranged or further transformed into the necessary p-menthadienol intermediate required for cannabinoid synthesis. semanticscholar.orgpublish.csiro.au

| Method | Catalyst/Reagents | Key Feature | Achieved Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Jacobsen Epoxidation | Chiral Salen-Manganese Complex / m-CPBA, NMO | Provides high stereocontrol in the epoxidation of the endocyclic double bond of limonene (B3431351). | Up to 98% | researchgate.netthieme-connect.comresearchgate.net |

| Kinetic Separation | Secondary Amine (e.g., (R)-N-methyl-(α-methyl-benzyl)amine) | Selective reaction of the trans-epoxide from a cis/trans mixture, leaving the cis-epoxide unreacted. | >98% purity of isolated cis-epoxide | researchgate.net |

Monomer for the Synthesis of Bio-Based Polymers (e.g., Polycarbonates)

This compound is a key monomer in the production of bio-based polymers, most notably poly(limonene carbonate) (PLC). nih.govnih.gov This application positions the compound as a sustainable alternative to petroleum-derived monomers, leveraging its renewable origin from citrus waste. The synthesis of PLC involves the ring-opening copolymerization (ROCOP) of limonene epoxide with carbon dioxide (CO₂), a process that utilizes a waste gas as a comonomer. d-nb.infoacs.org

However, significant advances have been made in catalyst development to incorporate the cis-isomer. Binary catalyst systems composed of aminotriphenolate Al(III) complexes combined with nucleophilic co-catalysts like bis(triphenylphosphine)iminium chloride (PPNCl) have proven effective in polymerizing this compound. nih.govsigmaaldrich.com These catalysts facilitate the alternating insertion of the cis-epoxide and CO₂ to form stereoregular, perfectly alternating trans-polymers. sigmaaldrich.com This development is crucial as it allows for the efficient use of either the pure cis-isomer or, more economically, the entire cis/trans mixture obtained from the epoxidation of limonene. nih.gov The resulting poly(limonene carbonate) is a thermoplastic with promising properties, including a high glass transition temperature and excellent transparency. researchgate.net

| Catalyst System | Isomer Selectivity | Polymer Product | Reference |

|---|---|---|---|

| β-diiminate zinc acetate | Highly selective for trans-limonene oxide | Regioregular polycarbonate | nih.gov |

| Aminotriphenolate Al(III) complex with PPNCl | Effectively polymerizes cis-limonene oxide and cis/trans mixtures | Poly(limonene carbonate) | nih.govacs.org |

| Maghnite-H+ (Proton-exchanged clay) | Cationic ring-opening polymerization of cis/trans mixtures | Poly(limonene oxide) | growingscience.com |

Diversification into Value-Added Derivatives (e.g., Diols, Carbonyl Compounds)

The chemical reactivity of this compound allows for its conversion into a variety of value-added derivatives, primarily through the ring-opening of the epoxide. These transformations yield important chemical intermediates like diols and carbonyl compounds.

Diols: The hydrolysis of the epoxide ring leads to the formation of limonene-1,2-diols. The stereochemical outcome of this reaction is highly dependent on the reaction conditions. Acid-catalyzed hydrolysis of this compound typically proceeds via a trans-diaxial ring-opening mechanism, yielding the corresponding trans-diol. thieme-connect.desciencemadness.orgnih.gov Specialized methods have been developed for selective hydrolysis. For example, using (R)-N-(α-methylbenzyl) ethyl carbamate (B1207046) can selectively hydrolyze the cis-epoxide from a mixture, leaving the trans-epoxide unreacted. researchgate.net Furthermore, reacting the cis-epoxide with aldehydes in the presence of askanite-bentonite clay forms an acetal (B89532) intermediate, which upon hydrolysis, selectively affords the corresponding cis-diol with yields up to 70%. nsc.ru

Carbonyl Compounds: Isomerization of this compound can lead to the formation of various carbonyl compounds through rearrangement reactions. royalsocietypublishing.org The product distribution is heavily influenced by the choice of catalyst. For instance:

Using heterogeneous silica (B1680970) alumina (B75360) catalysts, the cis-epoxide can be converted into a cyclopentanecarboxaldehyde derivative in yields as high as 77%. nih.gov

Catalysts like erbium triflate (Er(OTf)₃) tend to produce a mixture of products, including dihydrocarvone (B1202640) and a cyclohexanecarboxaldehyde. nih.gov

Silica-supported tungstophosphoric acid has been used to isomerize the cis-epoxide into trans-dihydrocarvone. sigmaaldrich.com

These transformations highlight the utility of this compound as a versatile platform molecule for accessing a range of chiral diols and carbonyl compounds, which are themselves valuable in fine chemical and fragrance industries.

Q & A

Q. How can (+)-cis-Limonene 1,2-epoxide be synthesized and characterized in a laboratory setting?

this compound is typically synthesized via epoxidation of (+)-limonene using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a catalyst. Characterization involves:

- Spectroscopic methods : NMR (¹H and ¹³C) to confirm the epoxide ring structure and stereochemistry .

- Chromatography : GC-MS or HPLC to verify purity and distinguish cis/trans isomers .

- Physical properties : Measurement of optical rotation ([α]D) to confirm enantiomeric identity .

Q. What safety precautions are critical when handling this compound?

- Peroxide formation : The compound may autoxidize upon air exposure, forming allergenic hydroperoxides. Store under inert gas (e.g., N₂) and test for peroxides periodically using iodide/starch test strips .

- Toxicity : Acute toxicity studies in rodents show dose-dependent effects (e.g., ataxia at ≥50 mg/kg). Use PPE (gloves, respirators) and ensure proper ventilation .

Q. How can researchers mitigate interference from reaction byproducts during limonene epoxidation?

- Purification : Column chromatography or fractional distillation to separate epoxide isomers from unreacted limonene, carveol, or carvone .

- Analytical monitoring : Use GC-MS to track reaction progress and identify byproducts .

Advanced Research Questions

Q. What biocatalytic strategies optimize the enantioselective hydrolysis of this compound?

- Enzyme selection : Recombinant epoxide hydrolases (e.g., Y. lipolytica Yleh) show high activity toward aliphatic epoxides. Activity can be enhanced using deep eutectic solvents (e.g., choline chloride-glycerol), improving substrate solubility and reaction yields by ~60% .

- Kinetic resolution : Optimize pH (7.0–8.5) and temperature (30–40°C) to favor (R)-enantiomer retention .

Q. How do computational models elucidate the reactivity of this compound in CO₂ fixation reactions?

- Molecular dynamics simulations : Reveal that linear aliphatic epoxides (e.g., 1,2-epoxybutane) facilitate CO₂ insertion due to favorable mobility of CO₂ near the epoxy ring. In contrast, bicyclic epoxides (e.g., limonene derivatives) exhibit steric hindrance, reducing cyclic carbonate formation .

- Catalyst design : Tetraethylammonium bromide (TEAB) improves reaction efficiency by stabilizing transition states .

Q. What methodologies address contradictions in reported toxicological data for this compound?

- In vitro vs. in vivo models : Discrepancies arise from differences in glutathione depletion thresholds (e.g., cytotoxicity observed in human leukocytes at ≥10 μM for naphthalene epoxides vs. anxiolytic effects in rodents at 25–50 mg/kg for limonene epoxide). Use species-specific cell lines and validate findings with multiple assays (e.g., MTT, ROS detection) .

- Dose-response analysis : Conduct time-course studies to distinguish acute vs. chronic effects .

Q. How can researchers stabilize this compound against autoxidation during long-term storage?

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–0.5% w/w to inhibit hydroperoxide formation .

- Storage conditions : Maintain at −20°C in amber vials with oxygen-impermeable seals. Monitor peroxide content quarterly via iodometric titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.